4-(2,2-Dimethoxyethyl)phenol
Overview
Description
4-(2,2-Dimethoxyethyl)phenol , also known as DMEP , is an organic compound with the chemical formula C₁₁H₁₆O₄ . It belongs to the class of phenolic compounds and exhibits interesting biological properties. The compound features a phenolic ring substituted with two methoxyethyl groups at the para position.
Synthesis Analysis
The synthesis of DMEP involves various methods, including alkylation , oxidation , or condensation reactions. Researchers have explored both chemical and enzymatic routes to obtain this compound. For instance, alkylation of phenol with 2,2-dimethoxyethanol under acidic conditions can yield DMEP.
Molecular Structure Analysis
The molecular structure of DMEP consists of a benzene ring (phenol) with two 2,2-dimethoxyethyl groups attached to the carbon atom in the para position. The chemical structure is as follows:
Chemical Reactions Analysis
DMEP can participate in various chemical reactions, including oxidation , esterification , and substitution reactions. Its phenolic hydroxyl group makes it susceptible to electrophilic attack. Researchers have investigated its reactivity in the presence of different reagents and catalysts.
Physical And Chemical Properties Analysis
- Melting Point : DMEP typically melts around 60-70°C .
- Solubility : It is soluble in organic solvents like ethanol , acetone , and ethyl acetate .
- Color : DMEP appears as a white to light yellow crystalline powder .
Safety And Hazards
- Toxicity : While DMEP is generally considered safe, excessive exposure may cause skin or eye irritation. Handle with care.
- Storage : Store in a cool, dry place away from direct sunlight.
- Environmental Impact : Dispose of properly to prevent environmental contamination.
Future Directions
Research on DMEP should focus on:
- Biological Activities : Investigate its potential as an antioxidant, antimicrobial, or anticancer agent.
- Formulation : Explore formulations for topical applications or dietary supplements.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion in vivo.
properties
IUPAC Name |
4-(2,2-dimethoxyethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-10(13-2)7-8-3-5-9(11)6-4-8/h3-6,10-11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEKICSZPWLCNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598497 | |
Record name | 4-(2,2-Dimethoxyethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dimethoxyethyl)phenol | |
CAS RN |
74447-40-8 | |
Record name | 4-(2,2-Dimethoxyethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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